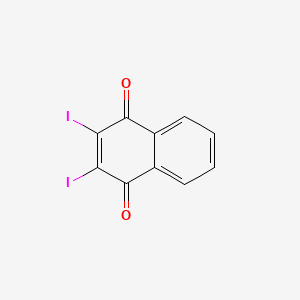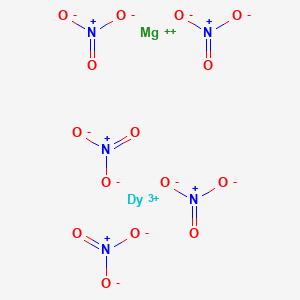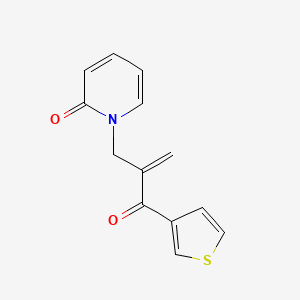
1-Acetylpyrrolidine-2-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetylpyrrolidine-2-ethanol is a chemical compound with the molecular formula C8H15NO2 and a molar mass of 157.21 g/mol It is known for its unique structure, which includes a pyrrolidine ring substituted with an acetyl group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-2-ethanol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acetic anhydride, followed by the addition of ethylene oxide . The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve high purity levels .
化学反応の分析
Types of Reactions: 1-Acetylpyrrolidine-2-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The acetyl group can be reduced to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanol moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the ethanol moiety into a more reactive intermediate.
Major Products Formed:
Oxidation: Formation of 1-acetylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 1-(2-hydroxyethyl)pyrrolidine.
Substitution: Formation of 1-acetylpyrrolidine-2-chloroethane.
科学的研究の応用
1-Acetylpyrrolidine-2-ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1-acetylpyrrolidine-2-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
1-Acetylpyrrolidine: Lacks the ethanol moiety, making it less versatile in certain reactions.
2-Pyrrolidineethanol: Lacks the acetyl group, affecting its reactivity and applications.
1-Acetyl-2-pyrrolidineethanol: A closely related compound with similar properties but different reactivity due to structural variations.
特性
CAS番号 |
94157-94-5 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
1-[2-(2-hydroxyethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-7(11)9-5-2-3-8(9)4-6-10/h8,10H,2-6H2,1H3 |
InChIキー |
YFIUCVYOKJUGSF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCC1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)






![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)




